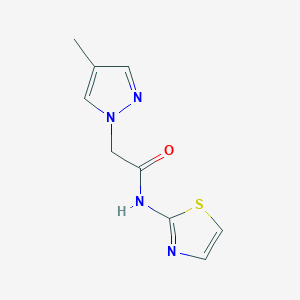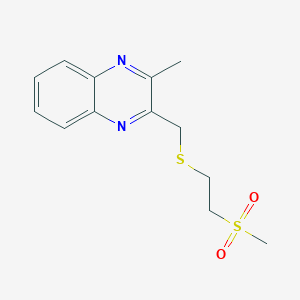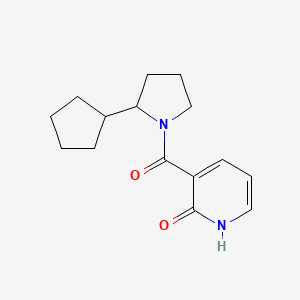![molecular formula C13H21FN2O3S B7530534 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene, also known as DAF-FM, is a fluorescent probe used in scientific research to detect nitric oxide (NO) in living cells. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DAF-FM is a valuable tool for studying NO-mediated signaling pathways and understanding the underlying mechanisms of various diseases.
作用機序
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene works by reacting with NO to form a fluorescent compound, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene triazole. The reaction between 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene and NO is rapid and specific, allowing for accurate detection of NO levels in living cells. The fluorescence intensity of 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene triazole is proportional to the concentration of NO in the cell, allowing researchers to quantify NO levels in real-time.
Biochemical and Physiological Effects:
NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene allows researchers to study the dynamics of NO signaling pathways and understand the underlying mechanisms of various diseases. By measuring NO levels in real-time, researchers can identify the biochemical and physiological effects of NO on living cells.
実験室実験の利点と制限
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene is a valuable tool for studying NO-mediated signaling pathways and understanding the underlying mechanisms of various diseases. It is a non-invasive and sensitive method for measuring NO levels in real-time, allowing researchers to study the dynamics of NO signaling pathways. However, there are some limitations to using 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene in lab experiments. 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene is sensitive to light and temperature, which can affect its fluorescence intensity. Additionally, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene can react with other reactive oxygen species, leading to false-positive results.
将来の方向性
There are several future directions for using 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene in scientific research. One potential application is in studying the role of NO in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential application is in studying the effects of NO on stem cell differentiation and regeneration. Additionally, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene could be used in developing new therapies for diseases that involve NO-mediated signaling pathways, such as cardiovascular diseases and cancer.
合成法
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene can be synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 2,4-difluoro-1-methoxybenzene, which is then reacted with ethylene oxide to form 2-(2,4-difluoro-1-methoxyphenyl)ethanol. This intermediate is then reacted with diethylamine and chlorosulfonic acid to form the final product, 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene.
科学的研究の応用
2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene is widely used in scientific research to detect NO in living cells. It is a non-invasive and sensitive method for measuring NO levels in real-time, allowing researchers to study the dynamics of NO signaling pathways. 2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene has been used to study various physiological processes, including vasodilation, neurotransmission, and immune response. It has also been used to investigate the role of NO in various diseases, such as cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-[1-(diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O3S/c1-5-16(6-2)20(17,18)15-10(3)12-9-11(14)7-8-13(12)19-4/h7-10,15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQULIGHTKDTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)NC(C)C1=C(C=CC(=C1)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7530462.png)
![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)







![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)